5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
Description
5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is a synthetic organic compound characterized by the presence of a fluorinated phenyl group, a hydroxymethyl substituent, and a triazolone ring
Properties
IUPAC Name |
5-[5-fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-14-10(13-15(2)11(14)17)9-5-8(12)4-3-7(9)6-16/h3-5,16H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVPPKALPMGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2=C(C=CC(=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate: The starting material, 5-fluoro-2-(hydroxymethyl)benzaldehyde, is synthesized through the fluorination of 2-(hydroxymethyl)benzaldehyde using a fluorinating agent such as Selectfluor.
Triazolone Ring Formation: The fluorinated intermediate undergoes cyclization with hydrazine derivatives to form the triazolone ring. This step often requires acidic or basic conditions to facilitate the cyclization process.
Methylation: The final step involves the methylation of the triazolone ring using methylating agents like methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 5-[5-Fluoro-2-(carboxylic acid)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
Reduction: 5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-amine
Substitution: 5-[5-Methoxy-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
Scientific Research Applications
5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazolone moiety, which can interact with active sites of various enzymes.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, leveraging the biological activity of the triazolone ring.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where the fluorinated phenyl group imparts unique properties like increased hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazolone ring can mimic natural substrates or transition states, allowing the compound to bind to enzyme active sites and inhibit their activity.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways by modulating the activity of key enzymes or receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(hydroxymethyl)phenylboronic acid: Shares the fluorinated phenyl and hydroxymethyl groups but lacks the triazolone ring.
2-Fluoro-5-(hydroxymethyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of the triazolone ring.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Contains a fluorinated phenyl group and exhibits similar biological activities.
Uniqueness
5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is unique due to the presence of both the fluorinated phenyl group and the triazolone ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
